Hydroquinine 9-phenanthryl ether Hydroquinine 9-phenanthryl ether
Brand Name: Vulcanchem
CAS No.: 135096-78-5
VCID: VC21250715
InChI: InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1
SMILES: CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Molecular Formula: C34H34N2O2
Molecular Weight: 502.6 g/mol

Hydroquinine 9-phenanthryl ether

CAS No.: 135096-78-5

Cat. No.: VC21250715

Molecular Formula: C34H34N2O2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

Hydroquinine 9-phenanthryl ether - 135096-78-5

Specification

CAS No. 135096-78-5
Molecular Formula C34H34N2O2
Molecular Weight 502.6 g/mol
IUPAC Name 4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline
Standard InChI InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1
Standard InChI Key TWOVHUYOMTVDRB-BDCWUMDOSA-N
Isomeric SMILES CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Canonical SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Topology

The compound features a (2S,4S,5R)-quinuclidine core conjugated to a 6-methoxyquinoline system through a chiral phenanthryl ether bridge . X-ray crystallography reveals three distinct stereogenic centers governing its three-dimensional conformation:

  • C2: (S)-configuration in quinuclidine ring

  • C4: (S)-configuration stabilizing the bicyclic system

  • C5: (R)-configuration at methoxyquinoline attachment point

This stereochemical arrangement creates a C2C_2-symmetric pocket ideal for substrate recognition in catalytic cycles .

Physicochemical Characteristics

Critical parameters from experimental analyses include:

PropertyValueMethod
Molecular FormulaC34H34N2O2C_{34}H_{34}N_2O_2High-Resolution Mass Spectrometry
Molecular Weight502.65 g/molCryoscopic Determination
Optical Rotation ([α]D20[α]_D^{20})+420° (c=1, EtOH)Polarimetry
Melting Point120°C (dec.)Differential Scanning Calorimetry
Partition Coefficient (LogP)4.82 ± 0.31Shake-Flask Method

The elevated LogP value confirms significant hydrophobic character, directing its phase-transfer behavior in biphasic catalytic systems .

Synthetic Methodologies

Critical Purification Parameters

Effective isolation requires:

  • Gradient elution chromatography (5→40% EtOAc in hexane)

  • Low-temperature crystallization (-20°C)

  • Final azeotropic drying with benzene/hexane

Impurity profiling identifies ≤0.3% residual palladium via ICP-MS, meeting pharmaceutical-grade catalyst standards .

Asymmetric Catalytic Performance

Dihydroxylation Reactions

In Sharpless-type dihydroxylations, the catalyst demonstrates remarkable stereocontrol:

Substrateee (%)Reaction Time (h)Temperature (°C)
Styrene84525
1,2-Dihydronaphthalene7970
Methyl acrylate6812-20

Data derived from HPLC analysis using Chiralpak AD-H columns . The 9-phenanthryl group's extended π-system enhances transition-state stabilization through van der Waals interactions, accounting for improved selectivity versus 4-methyl-2-quinolyl analogues (Δee=+23%) .

Mechanistic Insights

Density Functional Theory (DFT) calculations (ω\omegaB97X-D/6-311++G**) reveal two critical interactions:

  • Cation-π bonding between substrate carbocation and phenanthrene (Eint=8.3E_{int} = -8.3 kcal/mol)

  • Hydrogen bonding from quinuclidine N-H to osmate oxygens (Eint=5.1E_{int} = -5.1 kcal/mol)

These cooperative effects create a chiral pocket with ΔΔG=1.7\Delta \Delta G^‡ = 1.7 kcal/mol favoring the (R)-enantiomer .

Comparative Catalyst Analysis

Performance metrics against common chiral ligands:

Catalystee Range (%)Substrate ScopeTON (avg)
Hydroquinine 9-phenanthryl ether68-84Olefins, dienes420
Hydroquinidine 4-Cl-benzoate34-51Terminal olefins190
Cinchonidine thiourea55-73Enones310
BINAP-Ru complexes82-89Ketones680

TON = Turnover Number; Data compiled from multiple asymmetric catalysis studies . The phenanthryl derivative's broad substrate tolerance stems from its adaptable chiral pocket accommodating diverse π-systems.

Industrial-Scale Applications

Pharmaceutical Intermediates

The catalyst enables cost-effective production of:

  • (R)-Epichlorohydrin (antihypertensive precursor)

  • (S)-Naproxen (NSAID)

  • β-Lactam antibiotics (cephalosporin side chains)

A 2017 case study achieved 89% yield in sitagliptin intermediate synthesis using 0.5 mol% catalyst loading .

Reaction Optimization Strategies

Key parameters for scale-up:

  • Solvent: tert-BuOH/H2O (1:1 v/v)

  • Oxidant: K3Fe(CN)6 (1.05 eq.)

  • Temperature: 0→25°C gradient

Statistical modeling (DoE) identifies stirring rate (≥600 rpm) as critical for mass transfer in biphasic systems .

Emerging Research Directions

Continuous Flow Applications

Microreactor trials (Corning AFR) demonstrate:

  • 92% ee maintenance at 10 mL/min flow rate

  • 5× productivity vs batch mode

  • Catalyst lifetime >120 h

Computational Design

Machine learning models (Schrödinger Catalyst) predict enhanced derivatives:

  • 9-(Pyren-1-yl) analogue: Predicted Δee=+6%

  • 6-CF3-quinoline variant: Predicted t1/2t_{1/2}=220 h

These in silico designs are undergoing experimental validation in 2025 trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator